2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide
CAS No.: 959544-05-9
Cat. No.: VC7123484
Molecular Formula: C30H28N6O5S
Molecular Weight: 584.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959544-05-9 |
|---|---|
| Molecular Formula | C30H28N6O5S |
| Molecular Weight | 584.65 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
| Standard InChI | InChI=1S/C30H28N6O5S/c1-35(2)20-10-8-19(9-11-20)32-27(38)16-42-30-34-22-6-4-3-5-21(22)28-33-23(29(39)36(28)30)14-26(37)31-15-18-7-12-24-25(13-18)41-17-40-24/h3-13,23H,14-17H2,1-2H3,(H,31,37)(H,32,38) |
| Standard InChI Key | WJRJMGDMDIBLLD-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be deduced from the structure.
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Molecular Weight: This would depend on the exact molecular formula, which is not specified in the available data.
Synonyms and Identifiers
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Synonyms: None listed in the search results.
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Identifiers: No specific identifiers like PubChem CID or CAS number are available for this compound.
Synthesis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the imidazoquinazoline core, the benzodioxole ring, and the sulfanyl linkage. A general approach might involve:
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Formation of the Imidazoquinazoline Core: This could involve condensation reactions between appropriate precursors.
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Introduction of the Benzodioxole Moiety: This might involve alkylation or acylation reactions.
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Sulfanyl Linkage Formation: Typically achieved through nucleophilic substitution reactions.
Biological Activity
While specific biological data for this compound is not available, related structures suggest potential activities:
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Anticancer Properties: Compounds with similar cores have shown promise as anticancer agents .
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Anti-inflammatory Effects: Some quinazoline derivatives exhibit anti-inflammatory activity .
Data Table: Comparison with Related Compounds
| Compound | Molecular Weight | Biological Activity | Synthesis Complexity |
|---|---|---|---|
| N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanamide | 419.4 g/mol | Potential biological activity | High |
| N-1,3-benzodioxol-5-yl-2-(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide | 370.4 g/mol | Potential anti-inflammatory | Moderate |
| 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole | Not specified | Experimental compound | High |
This table highlights the complexity and potential biological significance of compounds with benzodioxole and other pharmacophore elements, though specific data for the target compound is lacking.
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